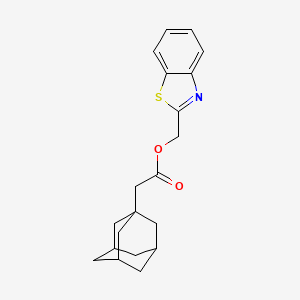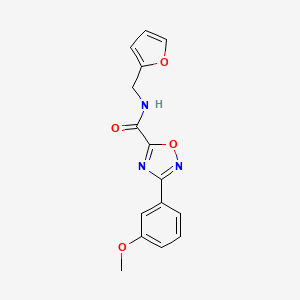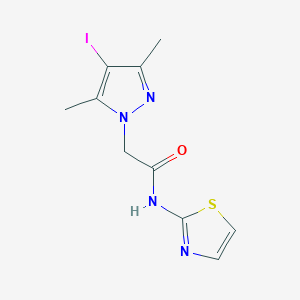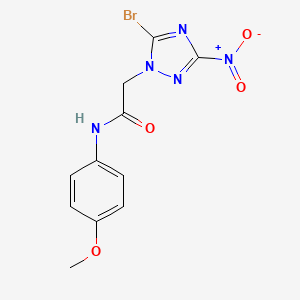![molecular formula C16H15FN2O5S B11075002 1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11075002.png)
1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE is a complex organic compound that features a thiazolane ring, a fluorophenyl group, and a pyrrolidinyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE typically involves multi-step organic reactions. Common steps might include:
- Formation of the thiazolane ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation reactions to introduce the acetyl group.
- Formation of the pyrrolidinyl moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolane ring or the acetyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolane-4-carboxylate
- 2,5-Dioxo-1-pyrrolidinyl (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate
Uniqueness
The presence of the fluorophenyl group in 2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H15FN2O5S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H15FN2O5S/c1-9(20)18-12(16(23)24-19-13(21)6-7-14(19)22)8-25-15(18)10-2-4-11(17)5-3-10/h2-5,12,15H,6-8H2,1H3/t12-,15+/m0/s1 |
InChI Key |
UTRMCHMDBLXLAY-SWLSCSKDSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)F)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole](/img/structure/B11074921.png)
![(Z)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-furan-2-yl-2-((E)-3-furan-2-yl-acryloylamino)-acrylamide](/img/structure/B11074922.png)

![Tricyclo[3.3.1.1(3,7)]decane-1-carboxamide, N-[5-(4-morpholinylmethyl)-2-thiazolyl]-](/img/structure/B11074926.png)



![3-[(2-phenoxyethyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11074974.png)
![methyl 4-({[(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11074977.png)

![2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11074998.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075000.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11075004.png)
![4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11075010.png)
